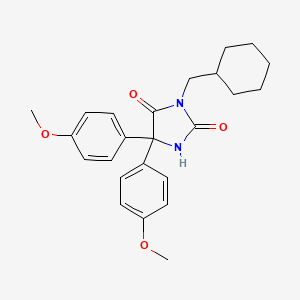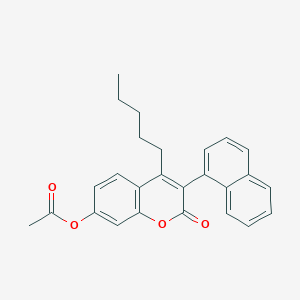
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate, also known as NAK-8, is a synthetic compound that belongs to the class of chromenones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology and neuropharmacology.
Aplicaciones Científicas De Investigación
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been studied for its potential applications in cancer biology, particularly in the inhibition of cancer cell growth and induction of apoptosis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and play a critical role in cancer development and progression. (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has also been studied for its potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate exerts its biological effects by inhibiting the activity of HDACs, which leads to the hyperacetylation of histones and the upregulation of genes involved in apoptosis and cell cycle arrest. It also activates the extrinsic apoptotic pathway by upregulating the expression of death receptors such as Fas and TRAIL. In addition, (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been shown to induce apoptosis and cell cycle arrest in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and migration of cancer cells, as well as angiogenesis. In neuropharmacology, (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. It has also been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
For research on (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate include the development of more potent and selective HDAC inhibitors, as well as the exploration of its potential applications in other areas of scientific research, such as immunology and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate and to identify its molecular targets.
Métodos De Síntesis
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate can be synthesized using a multi-step process that involves the condensation of 2-naphthol with pentan-2-one, followed by the reaction with 3-bromopropionic acid and acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
Propiedades
IUPAC Name |
(3-naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-3-4-5-12-23-21-15-14-19(29-17(2)27)16-24(21)30-26(28)25(23)22-13-8-10-18-9-6-7-11-20(18)22/h6-11,13-16H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZIKHLOOSWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

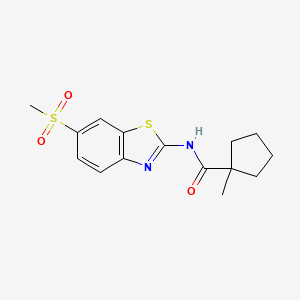
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

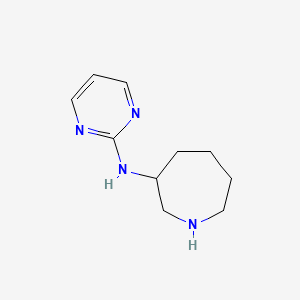

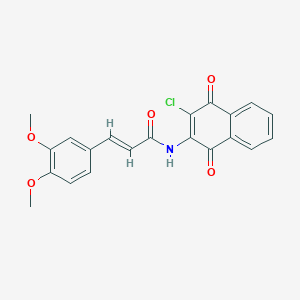

![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
